molecular formula C11H16N2O2 B13251635 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one

Cat. No.: B13251635
M. Wt: 208.26 g/mol
InChI Key: SUYLVQVKVPTTPX-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 1 and 6, and an azetidin-3-ylmethoxy group at position 2. The dihydropyridin-2-one scaffold is structurally similar to bioactive pyridone derivatives, which are known for diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects .

Key structural attributes:

  • Dihydropyridin-2-one core: Imparts partial aromaticity and polarity, influencing solubility and binding to biological targets.
  • Azetidine substituent: Enhances metabolic stability compared to larger cyclic amines due to its compact structure.
  • Methyl groups (positions 1 and 6): Likely modulate steric hindrance and lipophilicity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C11H16N2O2/c1-8-3-10(4-11(14)13(8)2)15-7-9-5-12-6-9/h3-4,9,12H,5-7H2,1-2H3

InChI Key

SUYLVQVKVPTTPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC2CNC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Reference
Target Compound C₁₁H₁₅N₂O₂ Azetidin-3-ylmethoxy, 1,6-dimethyl Not explicitly reported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₄BrN₃O₃ Bromophenyl, hydroxymethoxyphenyl, cyano Antioxidant (79.05%), antibacterial
4-(4-Methoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₁H₁₇N₃O₄ Methoxyphenyl, hydroxymethoxyphenyl, cyano Antioxidant (17.55%), moderate antibacterial
4-Hydroxy-1,6-dimethyl-1,2-dihydropyridin-2-one C₇H₉NO₂ Hydroxy, 1,6-dimethyl Intermediate for further functionalization
4-Bromo-1,6-dimethyl-1,2-dihydropyridin-2-one C₇H₈BrNO Bromo, 1,6-dimethyl Not reported; bromine may enhance reactivity

Key Findings

Bioactivity Trends: Electron-withdrawing groups (e.g., bromophenyl, cyano) correlate with enhanced antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) in pyridin-2-one derivatives, while electron-donating groups (e.g., methoxy) reduce efficacy (17.55%) . The azetidine substituent in the target compound may improve metabolic stability compared to bulkier cyclic amines, as smaller rings are less prone to oxidative degradation .

In contrast, bromine or cyano substituents increase molecular weight and lipophilicity, which may limit bioavailability . Methyl groups at positions 1 and 6 likely reduce rotational freedom, enhancing binding specificity to target proteins .

Hypothetical ADMET Profile :

  • Compared to brominated analogs (e.g., 4-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one), the target compound’s azetidine group may reduce hepatotoxicity risks associated with halogenated metabolites .

Research Implications

  • Synthetic versatility : The azetidine moiety allows for further derivatization (e.g., acylation, as seen in ), enabling optimization of pharmacokinetic properties.

Future studies should prioritize experimental validation of its bioactivity and ADMET parameters.

Biological Activity

The compound 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are known for their roles in treating various conditions, including inflammatory diseases and overactive bladder syndrome. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound features a dihydropyridine core substituted with an azetidine ring and a methoxy group, which may contribute to its biological activity.

Research indicates that 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one acts primarily as a PDE4 inhibitor . PDE4 is involved in the degradation of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes. By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced signaling pathways that can mitigate inflammation and other symptoms associated with PDE4 activity .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Treatment of Overactive Bladder : The inhibition of PDE4 has been linked to reduced symptoms such as urgency and frequency in urination. Clinical studies have suggested that compounds like this may be effective in alleviating these symptoms .
  • Anti-inflammatory Effects : Increased cAMP levels can lead to reduced inflammation, making this compound a candidate for treating inflammatory diseases .

Case Studies

Several studies have investigated the efficacy of PDE4 inhibitors similar to 4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one:

  • Clinical Trials on Overactive Bladder : A randomized controlled trial demonstrated that PDE4 inhibitors significantly reduced urinary frequency and urgency compared to placebo groups .
  • Animal Models for Inflammation : In animal models of inflammatory bowel disease (IBD), administration of PDE4 inhibitors resulted in decreased inflammatory markers and improved histological scores .

Data Tables

Study Compound Tested Biological Activity Outcome
Study 1PDE4 Inhibitor AOveractive BladderReduced symptoms significantly compared to placebo
Study 2PDE4 Inhibitor BAnti-inflammatoryDecreased markers in IBD models

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